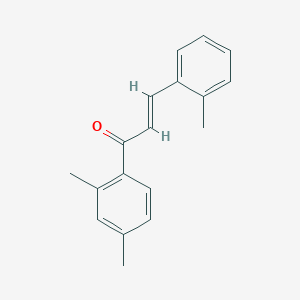

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone (enone) system. The compound features two methyl-substituted aromatic rings: a 2,4-dimethylphenyl group at the ketone position and a 2-methylphenyl group at the propenone terminus. This structural motif is critical for its physicochemical and biological properties, as the conjugated enone system enables electron delocalization and reactivity, while the methyl substituents influence steric and electronic effects. Chalcones of this type are widely studied for their antimicrobial, antifungal, and antioxidant activities, with substituent patterns playing a pivotal role in modulating these effects.

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-12H,1-3H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJHXKWPFITNJY-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

Reactants: 2,4-Dimethylbenzaldehyde and 2-methylacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated derivatives or other substituted chalcones.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural parameters of selected chalcone derivatives

Notes:

Table 2: Antimicrobial and antifungal activities of analogous chalcones

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl substituents (target compound) are electron-donating, which may reduce reactivity compared to halogenated or nitrated analogs.

- Heterocyclic Modifications : Thiophene- or pyrazine-containing chalcones (e.g., ) demonstrate enhanced antibacterial activity due to improved π-π stacking with microbial enzymes.

Hirshfeld Surface and Crystallographic Analysis

- The target compound’s methyl groups likely reduce intermolecular hydrogen bonding compared to hydroxyl- or halogen-substituted chalcones, as seen in Hirshfeld surface analyses.

- Dihedral angles between aromatic rings in methylated chalcones (7.2°–56.3°) are broader than in planar fluorophenyl derivatives (e.g., 12.4°), suggesting reduced crystallinity.

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₁₈H₁₈O

- Molecular Weight : 250.33 g/mol

- CAS Number : 1061485-22-0

- Boiling Point : 406.9 ± 45.0 °C (Predicted) .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, allowing it to react with nucleophiles in proteins, which may modulate enzyme activities and cellular signaling pathways. Such interactions can lead to inhibition of inflammatory processes and cancer cell proliferation .

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a recent study, it was found that this compound inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

This indicates a significant reduction in inflammatory markers, highlighting its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of chalcones has been widely studied. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound induced apoptosis in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Additionally, molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways .

Case Studies

Several case studies have documented the therapeutic applications of chalcones similar to this compound:

- Study on Chronic Inflammation : A study involving chronic inflammatory models indicated that administration of chalcone derivatives resulted in reduced inflammation markers and improved tissue repair.

- Cancer Treatment Trials : Clinical trials assessing the efficacy of chalcone-based therapies in patients with breast cancer reported promising results regarding tumor size reduction and overall survival rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for (2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one?

- Synthesis : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dimethylacetophenone and 2-methylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Reaction monitoring by TLC is critical to optimize yield .

- Characterization :

- NMR Spectroscopy : -NMR and -NMR are used to confirm the α,β-unsaturated ketone structure. Key signals include a downfield carbonyl carbon (~190 ppm) and trans-olefinic protons (δ 7.2–7.8 ppm, ) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm) and conjugated C=C (~1600 cm) .

- Purity : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity.

Q. What chemical reactions are feasible for modifying this compound’s structure?

- Oxidation : The α,β-unsaturated ketone can undergo epoxidation with m-CPBA to form an epoxide derivative, useful for studying stereoelectronic effects .

- Reduction : Catalytic hydrogenation (H/Pd-C) converts the enone to a saturated ketone, while NaBH selectively reduces the carbonyl to an alcohol .

- Substitution : Electrophilic substitution on the aromatic rings (e.g., nitration with HNO/HSO) introduces functional groups for SAR studies .

Q. How can researchers evaluate the biological potential of this compound?

- Antimicrobial Activity : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are quantified via broth microdilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. IC values are compared to doxorubicin as a positive control .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic signals .

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to resolve stereoelectronic effects .

Q. What computational strategies are suitable for predicting electronic properties?

- DFT Studies : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and dipole moments. This predicts reactivity and interaction with biological targets .

- Molecular Docking : Use AutoDock Vina to model binding interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Docking scores correlate with experimental IC values .

Q. How can X-ray crystallography resolve challenges in molecular geometry determination?

- Crystallization : Diffraction-quality crystals are grown via slow evaporation in ethyl acetate/hexane. Monoclinic (P2/c) symmetry is typical for chalcones .

- Key Parameters : Bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles between aromatic rings confirm the E-configuration and planarity .

Q. What experimental designs distinguish kinetic vs. thermodynamic control in reactions?

- Temperature Effects : Low-temperature reactions (0–5°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (80°C) promote thermodynamic products (para-substitution) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, altering regioselectivity in electrophilic substitutions .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Substituent Variation : Compare derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH) groups on the aryl rings. Tabulate bioactivity

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |

|---|---|---|

| 2,4-Dimethyl | 32 (S. aureus) | 18.5 (MCF-7) |

| 4-Cl | 16 | 12.3 |

| 4-OCH | 64 | 25.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.